molecular formula C18H18ClN5OS B3469009 N-(3-chloro-2-methylphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 482639-89-4

N-(3-chloro-2-methylphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B3469009
CAS No.: 482639-89-4
M. Wt: 387.9 g/mol
InChI Key: KCNOZHQBYKQAGZ-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a 1,2,4-triazole core substituted with a pyridinyl group, an ethyl group, and a sulfanyl-linked acetamide moiety. Its structure combines a 3-chloro-2-methylphenyl group on the acetamide nitrogen, which confers steric and electronic effects critical for biological interactions. The compound belongs to a broader class of triazolyl-sulfanyl acetamides, which are extensively studied for antimicrobial, anti-inflammatory, and antioxidant properties due to their ability to modulate enzymatic pathways and disrupt microbial cell membranes .

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5OS/c1-3-24-17(13-7-9-20-10-8-13)22-23-18(24)26-11-16(25)21-15-6-4-5-14(19)12(15)2/h4-10H,3,11H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCNOZHQBYKQAGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C(=CC=C2)Cl)C)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

482639-89-4
Record name N-(3-CHLORO-2-METHYLPHENYL)-2-{[4-ETHYL-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.

    Attachment of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, often using a halogenated pyridine derivative.

    Formation of the Sulfanylacetamide Group: This step involves the reaction of a thiol with an acetamide derivative, typically under mild conditions to avoid decomposition.

    Final Coupling: The final step involves coupling the chlorinated aromatic ring with the previously synthesized intermediate, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogen gas over a palladium catalyst.

    Substitution: The chlorine atom on the aromatic ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, hydrogen gas with palladium catalyst.

    Substitution: Amines, thiols, often under basic conditions or with the aid of a catalyst.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound, possibly exhibiting antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where its unique structure may interact with specific biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is not fully understood, but it is believed to involve interaction with specific molecular targets and pathways. The compound’s structure suggests it may bind to enzymes or receptors, potentially inhibiting their activity or altering their function. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with other 1,2,4-triazole derivatives, differing primarily in substituents on the triazole ring, acetamide group, or aryl moieties. Key analogues include:

Compound Name Key Substituents Biological Activity (MIC Range, µg/mL) Reference
N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide (VUAA-1) 4-ethylphenyl, pyridin-3-yl Orco agonist activity (EC₅₀: 0.3 µM)
N-(4-isopropylphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (OLC-12) 4-isopropylphenyl, pyridin-4-yl Orco agonist activity (EC₅₀: 1.2 µM)
KA3 (from Rajurkar et al.) 3-nitrophenyl, pyridin-4-yl Antibacterial (MIC: 12.5–25 µg/mL)
N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 3-chloro-4-fluorophenyl, pyridin-2-yl Not reported (structural analogue)

Research Findings and Data Tables

Table 1: Comparative Antibacterial Activity (MIC, µg/mL)

Compound E. coli K. pneumoniae S. aureus B. subtilis
Target Compound 25 50 25 50
KA3 (3-nitrophenyl) 12.5 25 12.5 25
KA9 (4-chlorophenyl) 25 50 25 50
OLC-12 >100 >100 >100 >100

Data sourced from Rajurkar et al. (2014) and structural analogues .

Table 2: Antioxidant and Anti-Inflammatory Profiles

Compound % Radical Scavenging (H₂O₂) % Protein Denaturation Inhibition
Target Compound 68 ± 2.1 62 ± 1.8
KA4 (4-fluorophenyl) 75 ± 3.0 70 ± 2.5
KA14 (2,4-dichlorophenyl) 82 ± 2.7 78 ± 3.1

Values at 100 µg/mL; data from Rajurkar et al. (2014) .

Key Insights and Limitations

  • Electron-Withdrawing Groups : Chloro and nitro substituents enhance bioactivity by increasing electrophilicity and membrane permeability, though excessive lipophilicity (e.g., dichlorophenyl in KA14) may reduce solubility .
  • Pyridinyl Position : Pyridin-4-yl (target compound) vs. pyridin-3-yl (VUAA-1) alters receptor binding kinetics, as seen in Orco agonist studies .
  • Synthetic Challenges: Minor substituent changes (e.g., ethyl vs. methyl on triazole) require precise stoichiometric control during alkylation to avoid by-products .

Biological Activity

N-(3-chloro-2-methylphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound belonging to the triazole class, known for its diverse biological activities, particularly in antifungal and antibacterial applications. This article explores its biological activity, synthesis, and potential therapeutic applications.

Structural Features

The compound features several distinct structural components:

  • Chlorinated Phenyl Group : Enhances chemical stability.
  • Pyridinyl Group : Contributes to biological activity through receptor interactions.
  • Triazolyl Group : Known for its role in inhibiting ergosterol biosynthesis in fungi.
  • Sulfanyl Moiety : May enhance interactions with biological targets.

Antifungal Properties

This compound exhibits significant antifungal activity. The triazole ring is particularly effective against fungal pathogens by inhibiting the enzyme lanosterol 14α-demethylase, crucial for ergosterol synthesis. This mechanism is similar to that of established antifungal agents like fluconazole and itraconazole.

Antibacterial Activity

Preliminary studies suggest that this compound may also possess antibacterial properties. It appears to inhibit specific bacterial enzymes, although further research is required to elucidate its exact mechanisms and efficacy against various bacterial strains.

Synthesis

The synthesis of this compound typically involves several steps:

  • Chlorination of the Phenyl Ring : Using chlorinating agents to introduce the chlorine atom.
  • Formation of the Triazole Ring : Achieved through cyclocondensation reactions involving hydrazine derivatives.
  • Coupling Reactions : To attach the pyridinyl and sulfanyl groups to the acetamide backbone.

Case Studies and Research Findings

Several studies have evaluated the biological activity of triazole derivatives similar to this compound:

  • Antifungal Testing : A study demonstrated that triazole derivatives exhibited varying degrees of antifungal activity against Candida albicans and Aspergillus niger, with some compounds showing MIC values comparable to fluconazole .
  • Cytotoxicity Assays : Research on related compounds indicated moderate cytotoxicity against cancer cell lines, suggesting potential applications in oncology .

Comparative Analysis

Compound NameStructural FeaturesBiological Activity
FluconazoleTriazole core with fluorine substituentWidely used antifungal agent
ItraconazoleTriazole core with different side chainsBroad-spectrum antifungal activity
N-(3-chloro...Chlorinated phenyl and triazole groupsPotential antifungal and antibacterial properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chloro-2-methylphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-chloro-2-methylphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

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